molecular formula C8H7N3O7 B14007107 3-Ethyl-2,4,6-trinitrophenol CAS No. 19036-79-4

3-Ethyl-2,4,6-trinitrophenol

Cat. No.: B14007107
CAS No.: 19036-79-4
M. Wt: 257.16 g/mol
InChI Key: JIDBZOKWLMCPMG-UHFFFAOYSA-N
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Description

3-Ethyl-2,4,6-trinitrophenol is a chemical compound offered for research and development purposes. It is an ethyl derivative of 2,4,6-trinitrophenol (picric acid), a well-known compound with applications in explosives and dyes . The specific research applications, mechanism of action, and detailed properties of this ethyl derivative are an area for further scientific exploration. As with many nitroaromatic compounds, it is expected to require careful handling. This product is intended for use in controlled laboratory settings by qualified researchers. It is supplied with a certificate of analysis to ensure quality and consistency for your investigative work. Handling Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. The information presented is based on limited available data and is for general descriptive purposes. Researchers should conduct their own evaluations to determine the compound's suitability for specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19036-79-4

Molecular Formula

C8H7N3O7

Molecular Weight

257.16 g/mol

IUPAC Name

3-ethyl-2,4,6-trinitrophenol

InChI

InChI=1S/C8H7N3O7/c1-2-4-5(9(13)14)3-6(10(15)16)8(12)7(4)11(17)18/h3,12H,2H2,1H3

InChI Key

JIDBZOKWLMCPMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Rational Derivatization of 3 Ethyl 2,4,6 Trinitrophenol

Established and Emerging Synthetic Pathways for Alkyl-Substituted Trinitrophenols

The synthesis of alkyl-substituted trinitrophenols, such as 3-Ethyl-2,4,6-trinitrophenol, typically begins with an alkyl-substituted phenol (B47542). The general and most common method for synthesizing nitroaromatic compounds is through nitration, where nitronium ions (NO₂⁺) are generated from a mixture of sulfuric and nitric acids and then added to the aromatic substrate via electrophilic substitution. nih.gov This fundamental reaction can be adapted to produce a variety of nitrophenols, including dinitro and trinitro derivatives. ijcce.ac.ir

For instance, the synthesis of picric acid (2,4,6-trinitrophenol) is achieved by the nitration of 2,4-dinitrophenol. rsc.org Similarly, the synthesis of 2,4,6-trinitro-m-cresol (B1664004) involves the nitration of m-cresol (B1676322) using a mixture of potassium nitrate (B79036) and sulfuric acid. rsc.org The synthesis of this compound would analogously start from 3-ethylphenol, followed by a controlled nitration process to introduce the three nitro groups at the 2, 4, and 6 positions of the benzene (B151609) ring.

Emerging synthetic routes focus on improving safety, yield, and regioselectivity. One such method involves the use of metal nitrates. For example, copper(II) nitrate trihydrate (Cu(NO₃)₂ · 3H₂O) has been used for the nitration of phenol in various anhydrous organic solvents, with acetone (B3395972) being identified as a suitable solvent for achieving a good yield of mononitrated isomers. ijcce.ac.ir Another approach utilizes cerium (IV) ammonium (B1175870) nitrate (CAN) in the presence of sodium bicarbonate for the regioselective ortho-nitration of phenols, yielding o-nitrophenols in high yields. arkat-usa.org

A general pathway for the synthesis of alkyl-substituted trinitrophenols can be summarized in the following table:

Starting MaterialReagentsProductReference
2,4-DinitrophenolConc. H₂SO₄, Conc. HNO₃Picric Acid rsc.org
m-CresolKNO₃, H₂SO₄2,4,6-Trinitro-m-cresol rsc.org
3-ChlorophenolNitrating agents3-Chloro-2,4,6-trinitrophenol rsc.org

Advanced Strategies for Functionalization and Molecular Modification of Trinitrophenol Scaffolds

The functionalization of trinitrophenol scaffolds allows for the introduction of various chemical groups to modify the properties of the parent molecule. These strategies are crucial for creating derivatives with tailored characteristics.

One key strategy is the displacement of existing groups on the trinitrophenol ring. For example, the chlorine atom in 3-chloro-2,4,6-trinitrophenol can be displaced by an azide (B81097) group to form 3-azido-2,4,6-trinitrophenol. rsc.org This demonstrates the potential for nucleophilic aromatic substitution on the highly electron-deficient trinitrophenol ring.

Another advanced strategy involves the vicarious nucleophilic substitution (VNS) of hydrogen. This method has been successfully used to introduce amino groups onto the picric acid skeleton. researchgate.net For example, reacting picric acid with 4-amino-1,2,4-triazole (B31798) as an aminating reagent can yield 3-amino-2,4,6-trinitrophenol and 3,5-diamino-2,4,6-trinitrophenol. researchgate.net This approach allows for the direct introduction of functional groups onto the aromatic ring without pre-existing leaving groups.

The following table summarizes some functionalization strategies for trinitrophenol scaffolds:

Starting ScaffoldReagent(s)Functionalized ProductStrategyReference
3-Chloro-2,4,6-trinitrophenolAzide3-Azido-2,4,6-trinitrophenolNucleophilic Displacement rsc.org
Picric Acid4-Amino-1,2,4-triazole3-Amino-2,4,6-trinitrophenolVicarious Nucleophilic Substitution researchgate.net
Picric Acid4-Amino-1,2,4-triazole3,5-Diamino-2,4,6-trinitrophenolVicarious Nucleophilic Substitution researchgate.net

Furthermore, the hydroxyl group of the trinitrophenol can be converted to a chloro group. For instance, the pyridine (B92270) salt of styphnic acid (2,4,6-trinitro-1,3-dihydroxybenzene) reacts with phosgene (B1210022) in acetone to produce both a monochloro and a dichloro derivative. google.com This highlights the reactivity of the hydroxyl groups and provides a pathway for further functionalization.

Mechanistic Studies and Regioselectivity in the Preparation of Substituted Trinitrophenols

The preparation of substituted trinitrophenols is governed by the principles of electrophilic aromatic substitution, where the regioselectivity is influenced by the directing effects of the substituents already present on the aromatic ring. The hydroxyl group of phenol is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director.

In the nitration of phenols, the distribution of ortho and para isomers is a key consideration. dergipark.org.tr The regioselectivity can be influenced by several factors, including steric hindrance, the nature of the nitrating agent, and solvent effects. arkat-usa.orgdergipark.org.tr For example, the use of bulky nitrating agents or substrates tends to favor the formation of the para-product due to steric hindrance at the ortho positions. dergipark.org.tr

Several methods have been developed to achieve high regioselectivity. The use of metal nitrates as nitrating agents has shown promise in controlling the position of nitration. For instance, nitration of phenols with Cu(NO₃)₂·3H₂O in anhydrous organic solvents can influence the ortho/para isomer ratio. ijcce.ac.ir Another approach involves using cerium (IV) ammonium nitrate (CAN) with NaHCO₃, which has been shown to be highly regioselective for ortho nitration of various phenols. arkat-usa.org

Microemulsions have also been employed as nanoreactors to control regioselectivity. The oil-water interface in a microemulsion can act as a template, leading to exclusive ortho-selectivity in the mononitration of phenols using NaNO₃ and dilute hydrochloric acid. tandfonline.com

The mechanism for the nitration of aromatic compounds generally involves the formation of a nitronium ion (NO₂⁺) which then acts as the electrophile. nih.gov In the case of phenols, the reaction is highly activated, and controlling the extent of nitration to achieve the desired mono-, di-, or tri-nitro substituted product is a significant challenge. researchgate.net

The following table highlights different methods and their observed regioselectivity in the nitration of phenols:

MethodNitrating AgentKey FeaturePredominant IsomerReference
Metal Nitrate NitrationCu(NO₃)₂·3H₂OSolvent-dependent ortho/para ratioVaries with solvent ijcce.ac.ir
CAN-mediated NitrationCe(NH₄)₂(NO₃)₆ / NaHCO₃High regioselectivityOrtho arkat-usa.org
Microemulsion NitrationNaNO₃ / HClExclusive ortho-selectivityOrtho tandfonline.com

Green Chemistry Approaches and Sustainable Synthesis Protocols for Nitroaromatic Compounds

Traditional methods for the synthesis of nitroaromatic compounds often involve harsh conditions, such as the use of strong acids and high temperatures, leading to safety concerns and significant acid waste. dergipark.org.trresearchgate.net In response, green chemistry approaches aim to develop more environmentally benign and sustainable protocols.

One sustainable strategy is the use of solid acid catalysts, which can replace corrosive liquid acids and are often reusable. rsc.org Another approach focuses on using milder and more selective nitrating agents. For example, the use of dinitrogen pentoxide (DNP) in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium offers a greener and safer method for producing nitroaromatics. researchgate.net This process is characterized by high yields, mild reaction conditions, and the ability to recycle the TFE solvent. researchgate.net

Ultrasonic-assisted synthesis is another green protocol that has been applied to the nitration of aromatic compounds. This method can be carried out at room temperature in an eco-friendly deep eutectic solvent (DES) using a recyclable, sulfuric acid-functionalized silica-based core/shell magnetic nanocomposite as a catalyst. nih.gov

The development of continuous-flow microreaction processes also represents a significant advancement in the sustainable synthesis of nitroaromatic compounds. These systems offer enhanced safety, high yield, and excellent selectivity for mononitration reactions. rsc.org They also allow for the potential recycling of waste acid, further improving the economic and environmental viability of the process. rsc.org

The reduction of nitroaromatic compounds to valuable amines is another area where green chemistry is making an impact. Photocatalytic reduction, for instance, is a sustainable method that utilizes a photocatalyst and can be applied to a variety of nitro compounds under mild conditions. thieme-connect.com

The following table summarizes some green chemistry approaches for the synthesis of nitroaromatic compounds:

Green ApproachKey FeaturesExample ApplicationReference
Dinitrogen Pentoxide in TFERecyclable solvent, high yield, mild conditionsSynthesis of nitroarenes researchgate.net
Ultrasonic-assisted SynthesisRoom temperature, deep eutectic solvent, recyclable nanocatalystNitration of aromatic compounds nih.gov
Continuous-flow MicroreactionEnhanced safety, high selectivity, waste acid recyclingMononitration of aromatic compounds rsc.org
Photocatalytic ReductionSustainable, mild conditionsReduction of nitro compounds to amines thieme-connect.com

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 2,4,6 Trinitrophenol

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, functional groups, and bonding characteristics of a compound. dtic.mil For 3-Ethyl-2,4,6-trinitrophenol, the spectra would be dominated by vibrations associated with the phenyl ring, the nitro (NO₂) groups, the hydroxyl (-OH) group, and the ethyl (-CH₂CH₃) substituent.

The analysis of related molecules like 2,4,6-trinitrophenol and other substituted nitrophenols allows for a detailed assignment of expected vibrational modes. niscpr.res.inlongdom.orgnih.gov The FT-IR and Raman spectra are complementary; modes that are strong in Raman may be weak in IR and vice-versa.

Key expected vibrational frequencies for this compound would include:

O-H Vibrations: A broad O-H stretching band is anticipated in the FT-IR spectrum, typically in the range of 3100-3400 cm⁻¹, indicative of strong intermolecular and potentially intramolecular hydrogen bonding with an adjacent nitro group. researchgate.net

C-H Vibrations: Aromatic C-H stretching would appear around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed in the 2980-2850 cm⁻¹ region.

N-O Vibrations: The nitro groups are the most characteristic feature. Asymmetric and symmetric NO₂ stretching vibrations are expected to produce very strong IR bands, typically around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. dtic.mil

C=C and C-N Vibrations: Aromatic ring C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. C-N stretching vibrations are expected around 800-900 cm⁻¹.

Below is a table summarizing the predicted principal vibrational modes for this compound based on data from analogous compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Notes
O-H Stretch3100 - 3400Medium-BroadAffected by hydrogen bonding.
Aromatic C-H Stretch3050 - 3150Medium-WeakCharacteristic of the single proton on the ring.
Aliphatic C-H Stretch2850 - 2980MediumFrom the -CH₂CH₃ group.
C=C Ring Stretch1450 - 1600Medium-StrongMultiple bands expected.
Asymmetric NO₂ Stretch1520 - 1560Very StrongA key signature of trinitrophenols.
Symmetric NO₂ Stretch1340 - 1360Very StrongAnother key signature.
C-N Stretch800 - 900MediumVibration of the bond connecting the nitro group to the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Trinitrophenol Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. uoa.gr For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to be relatively simple but highly informative.

A single aromatic proton at the 5-position would appear as a singlet, significantly downfield-shifted due to the strong electron-withdrawing effects of the three nitro groups. Its chemical shift would likely be in the δ 8.5-9.0 ppm range.

The ethyl group would produce a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group splitting pattern. savemyexams.com The -CH₂ signal would be expected around δ 2.8-3.2 ppm, influenced by the aromatic ring, while the -CH₃ signal would be further upfield, around δ 1.2-1.5 ppm.

The phenolic proton (-OH) would appear as a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature, but is often found in the δ 10-12 ppm region for strongly acidic phenols. researchgate.net

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment.

The six carbons of the aromatic ring would have distinct chemical shifts. The carbon bearing the hydroxyl group (C1) and those bearing nitro groups (C2, C4, C6) would be highly deshielded.

The carbons of the ethyl group would appear in the aliphatic region of the spectrum.

A table of predicted NMR data is provided below.

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
¹HAromatic-H (C5-H)8.5 - 9.0Singlet
¹HMethylene (-CH₂)2.8 - 3.2Quartet
¹HMethyl (-CH₃)1.2 - 1.5Triplet
¹HHydroxyl (-OH)10.0 - 12.0Broad Singlet
¹³CC-OH (C1)155 - 160-
¹³CC-NO₂ (C2, C4, C6)135 - 150-
¹³CC-Ethyl (C3)125 - 130-
¹³CC-H (C5)120 - 125-
¹³CMethylene (-CH₂)20 - 25-
¹³CMethyl (-CH₃)12 - 16-

X-ray Diffraction (XRD) and Crystallographic Investigations of Substituted Trinitrophenols and Their Complexes

TNP and its derivatives are known to form well-defined crystals, often stabilized by a network of hydrogen bonds and π-π stacking interactions. researchgate.net For this compound, the crystal packing would be influenced by:

Hydrogen Bonding: The phenolic -OH group acting as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule.

π-π Stacking: The electron-deficient aromatic rings stacking on top of each other.

The presence of the ethyl group, compared to a proton in TNP, would likely alter the crystal system and space group due to steric hindrance, leading to a different packing arrangement.

The table below shows representative crystallographic data for the parent compound, 2,4,6-trinitrophenol methyl p-hydroxybenzoate, to illustrate the type of information obtained from XRD studies. researchgate.net

Parameter Value for a Representative TNP Complex researchgate.net
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.33
b (Å)9.77
c (Å)12.01
α (°)83.27
β (°)73.19
γ (°)73.08
Volume (ų)785.6

Mass Spectrometry (MS) for Comprehensive Molecular Identification and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns. researchgate.net

For this compound (C₈H₇N₃O₇), the molecular weight is approximately 257.16 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 257.

The fragmentation pattern would likely be dominated by the characteristic loss of its functional groups, providing clear evidence of its structure. Based on data from related compounds like 3-methyl-2,4,6-trinitrophenol, common fragmentation pathways would include:

Loss of a hydroxyl radical (-OH, 17 Da).

Loss of a nitro group (-NO₂, 46 Da).

Loss of nitric oxide (-NO, 30 Da) or nitrogen dioxide (-NO₂, 46 Da) from the nitro groups.

Cleavage of the ethyl group.

A table of predicted significant ions in the mass spectrum of this compound is presented below.

Predicted m/z Proposed Ion/Fragment Notes
257[M]⁺Molecular Ion
240[M - OH]⁺Loss of hydroxyl radical
211[M - NO₂]⁺Loss of a nitro group
195[M - OH - NO₂]⁺Subsequent loss of OH and a nitro group
181[M - 2NO₂]⁺Loss of two nitro groups

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to electronic transitions within the molecule, typically from π or non-bonding (n) orbitals to anti-bonding (π*) orbitals. rsc.org

The UV-Vis spectrum of this compound is expected to be very similar to that of 2,4,6-trinitrophenol (TNP), characterized by strong absorption bands due to π → π* transitions within the highly conjugated aromatic system, which is influenced by the powerful electron-withdrawing nitro groups. researchgate.net The spectrum is highly sensitive to the solvent and the pH of the solution. rsc.org

In Acidic/Neutral Solution: The undissociated phenol (B47542) form would likely exhibit two main absorption bands, a strong band around 330-360 nm and another at shorter wavelengths. rsc.org

In Basic Solution: Deprotonation of the highly acidic phenolic proton leads to the formation of the phenolate (B1203915) anion. This results in an extended conjugation and a significant bathochromic (red) shift of the main absorption band to around 390-410 nm, often accompanied by a visible color change to yellow or orange. researchgate.netbohrium.com

The table below summarizes the expected UV-Vis absorption maxima for this compound in different conditions.

Condition Predicted λmax (nm) Transition Notes
Acidic/Neutral (Undissociated)~340 - 360π → πCorresponds to the neutral phenol form.
Basic (Phenolate Anion)~390 - 410π → πRed-shifted due to deprotonation and increased conjugation.

Computational and Theoretical Investigations of 3 Ethyl 2,4,6 Trinitrophenol

Density Functional Theory (DFT) Applications for Molecular Geometry, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density of a system, DFT can accurately predict molecular geometries, electronic structures, and spectroscopic characteristics. For trinitrophenol derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G* or 6-311+G(d,p), are commonly employed. researchgate.netnih.govresearchgate.net

Molecular Geometry: DFT calculations are used to optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For related compounds, optimized structures calculated via DFT have shown good agreement with experimental data obtained from X-ray diffraction. nih.gov

Electronic Structure: The electronic properties of a molecule are critical to understanding its reactivity and stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT can generate the Density of States (DOS), which shows the distribution of energy levels available for electrons, providing deeper insight into the electronic behavior of the molecule. researchgate.net

Spectroscopic Properties: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net For instance, the stretching modes of functional groups like -CH2 and O-H in related phenol (B47542) derivatives have been successfully predicted and compared with experimental values. researchgate.net

Below is a table summarizing typical parameters obtained from DFT calculations for a generic trinitrophenol derivative, illustrating the type of data generated.

ParameterTypical Calculated ValueSignificance
HOMO Energy~ -8.0 eVRelates to electron-donating ability
LUMO Energy~ -4.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap~ 3.8 eVIndicator of chemical reactivity researchgate.net
Dipole Moment~ 3.5 DebyeMeasures molecular polarity
O-H Stretch Freq.~ 3300 cm⁻¹Corresponds to IR spectral bands researchgate.net
N-O Stretch Freq.~ 1550 cm⁻¹ (asym), 1350 cm⁻¹ (sym)Corresponds to IR spectral bands

Molecular Dynamics (MD) Simulations for Thermal Behavior and Mechanistic Pathways of Trinitrophenol Derivatives

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For energetic materials like trinitrophenol derivatives, reactive MD simulations (using force fields like ReaxFF) are particularly valuable for investigating thermal decomposition and mechanistic pathways under high temperatures and pressures. rsc.org

These simulations can model the initial steps of pyrolysis, identifying which chemical bonds are most likely to break first and the subsequent cascade of reactions. Studies on related nitrobenzene compounds, including picric acid (2,4,6-trinitrophenol), show that the introduction of substituents (like an ethyl group) can influence the decomposition mechanism. rsc.org Substituents may promote the decomposition process, increase the frequency of certain reactions like nitro–nitrito isomerization, and alter the distribution of final products such as H₂O and NH₃. rsc.org

MD simulations provide a time-resolved view of complex chemical processes that are difficult to observe experimentally, offering crucial insights into the stability and safety of energetic materials.

Quantum Chemical Descriptors and Reactivity Indices for Predicting Chemical Behavior

Quantum chemical descriptors and reactivity indices are parameters derived from the electronic structure of a molecule that help predict its chemical behavior. These are often calculated using the outputs of DFT computations, such as HOMO and LUMO energy levels.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = χ² / (2η).

These indices provide a quantitative framework for comparing the reactivity of different molecules. For a compound like 3-Ethyl-2,4,6-trinitrophenol, a high electrophilicity index would be expected due to the presence of three electron-withdrawing nitro groups, indicating a strong capacity to accept electrons and act as an oxidizing agent.

Reactivity IndexFormulaInterpretation
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2High value indicates high stability
Electronegativity (χ)-(E(HOMO) + E(LUMO)) / 2High value indicates high electron-attracting power
Electrophilicity Index (ω)χ² / (2η)High value indicates strong electrophilic character

Prediction of Energetic Parameters and Stability Profiles through Ab Initio and Semi-Empirical Methods

Predicting the energetic performance and stability of a compound is a primary goal in the study of energetic materials. Ab initio and semi-empirical quantum chemistry methods are used to calculate key energetic parameters.

Ab initio methods , like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data for parameterization. They can provide highly accurate predictions of properties like the heat of formation, which is a fundamental measure of a molecule's energy content.

Semi-empirical methods , such as AM1, PM3, or PM7, use parameters derived from experimental data to simplify calculations. researchgate.net While less accurate than ab initio or DFT methods, they are computationally much faster, making them suitable for screening large numbers of molecules or studying large systems. These methods can be used to predict stability profiles, including activation energies for decomposition reactions. researchgate.net For nitroaromatic compounds, these calculations are crucial for estimating detonation properties like detonation velocity and pressure, providing an initial assessment of their potential as explosives. nih.gov

Intermolecular Interactions and Crystal Packing Analysis via Computational Approaches

The arrangement of molecules in a solid-state crystal lattice significantly influences the properties of an energetic material, including its density, stability, and sensitivity to shock. Computational methods are essential for analyzing these intermolecular interactions and crystal packing.

Energetic Properties and Fundamental Decomposition Mechanisms of 3 Ethyl 2,4,6 Trinitrophenol

Thermochemical Analysis and Energetic Performance Assessment of Trinitrophenol Derivatives

The energetic performance of a nitroaromatic compound is fundamentally linked to its thermochemical properties, such as heat of formation, density, oxygen balance, and the resulting detonation parameters. While specific experimental data for 3-Ethyl-2,4,6-trinitrophenol is not extensively available in the literature, a robust assessment can be formulated by analyzing closely related and well-studied trinitrophenol derivatives, namely 2,4,6-trinitrophenol (Picric Acid) and its methylated analog, 3-Methyl-2,4,6-trinitrophenol (Trinitro-m-cresol).

Detonation velocity and pressure are key indicators of an explosive's performance, particularly its brisance or shattering effect. wikipedia.org These properties are directly correlated with the explosive's density and the chemical energy stored within the molecule. For comparison, picric acid, at a density of 1.70 g/cm³, exhibits a detonation velocity of 7,350 m/s. wikipedia.org The presence of an alkyl substituent like a methyl or ethyl group can influence the crystal packing density, which may in turn alter the detonation velocity.

Below is a comparative table of key energetic properties for relevant trinitrophenol derivatives.

Compound NameAbbreviationChemical FormulaMolar Mass ( g/mol )Detonation Velocity (m/s)Test Density (g/cm³)
2,4,6-TrinitrophenolTNPC₆H₃N₃O₇229.107,3501.70
TrinitrotolueneTNTC₇H₅N₃O₆227.136,9001.60
3-Methyl-2,4,6-trinitrophenol-C₇H₅N₃O₇243.13Not availableNot available
2,4,6-Trinitrocresol-C₇H₅N₃O₇243.136,8501.62

Data sourced from multiple references. wikipedia.orgnist.govwikipedia.org

Kinetic Studies and Mechanistic Pathways of Thermal Decomposition in Nitroaromatic Phenols

The thermal decomposition of nitroaromatic compounds, including trinitrophenol derivatives, is a complex process governed by specific kinetic parameters and mechanistic pathways. The stability of these materials is dictated by the rate at which they decompose under thermal stress. Kinetic studies are crucial for understanding the initiation and propagation of these decomposition reactions.

For many nitroaromatic explosives, the primary and rate-determining step in thermal decomposition is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. dtic.mil This initial bond scission releases nitrogen dioxide (NO₂), a highly reactive radical that subsequently initiates a cascade of secondary exothermic reactions. The energy required for this initial bond cleavage, known as the activation energy, is a key parameter in determining the thermal stability of the compound.

The decomposition kinetics of these compounds are often studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide data on activation energy (Ea) and the pre-exponential factor (A). For instance, a study on 2,4,6-trinitro-3,5-difluorophenol determined an average apparent activation energy of 122.65 kJ·mol⁻¹ for its thermal decomposition. energetic-materials.org.cn It is expected that this compound would follow similar mechanistic pathways, with the ethyl substituent potentially influencing the activation energy for the initial C-NO₂ bond cleavage.

Characterization of Decomposition Products and Intermediate Species

The decomposition of energetic nitroaromatic phenols results in the formation of a mixture of gaseous products, solid residues, and transient intermediate species. The exact composition of these products depends on the reaction conditions, such as temperature, pressure, and the heating rate.

During the thermal decomposition of compounds like this compound, the initial cleavage of the C-NO₂ bonds releases NO₂. dtic.mil The phenolic hydroxyl (-OH) group also plays a significant role in the subsequent reaction pathways. The complex secondary reactions involve the oxidation of the aromatic ring and the ethyl substituent by the released NO₂ and other radical species.

Commonly identified final gaseous products from the decomposition of trinitrophenol derivatives include:

Nitrogen (N₂)

Water (H₂O)

Carbon Dioxide (CO₂)

Carbon Monoxide (CO)

Oxides of Nitrogen (NOx)

The formation of solid carbonaceous residue (char) is also common, particularly under conditions of incomplete combustion. The presence of the ethyl group in this compound would contribute additional carbon and hydrogen to the molecule, influencing the stoichiometry of the decomposition reaction and potentially altering the relative proportions of the final gaseous products compared to picric acid. wikipedia.org

Investigation of Initiating Processes and Propagation Pathways of Decomposition Reactions

The initiation of decomposition in energetic materials like this compound is the critical first step that dictates its sensitivity and subsequent energy release. For nitroaromatic compounds, the primary initiating process under thermal stimuli is the unimolecular homolysis of the C-NO₂ bond, which is typically the weakest bond in the molecule. dtic.mil

Initiation: The process begins with the absorption of sufficient thermal energy to break a C-NO₂ bond, generating a phenyl radical and a nitrogen dioxide molecule: (O₂N)₃(C₂H₅)C₆H-OH → (O₂N)₂(C₂H₅)C₆H-OH• + •NO₂

Propagation: Once initiated, the decomposition propagates through a series of complex, rapid, and highly exothermic reactions. The highly reactive •NO₂ radicals and the phenyl radical attack the parent molecule as well as other intermediates. These propagation steps include:

Hydrogen Abstraction: Radicals abstract hydrogen atoms from the ethyl group, the hydroxyl group, or the aromatic ring, creating new radical sites and stable molecules like nitrous acid (HONO).

Oxidation: The aromatic ring and the alkyl side chain are oxidized by •NO₂, leading to ring-opening and the formation of smaller gaseous products like CO, CO₂, and H₂O.

Radical Combination: Various radical species can combine, leading to the formation of larger, often unstable, intermediate compounds that subsequently decompose.

At lower temperatures, the decomposition products can act as catalysts, accelerating the breakdown of the parent compound in an autocatalytic feedback loop. dtic.mil This complex network of reactions rapidly builds temperature and pressure, leading to thermal runaway and, under confinement, detonation.

Impact of Molecular Structure on the Stability and Reactivity of Energetic Trinitrophenols

The stability of trinitrophenol derivatives is significantly influenced by the strong electron-withdrawing nature of the three -NO₂ groups. quora.com These groups create a highly electron-deficient aromatic ring, which polarizes and weakens the C-NO₂ bonds, making them susceptible to thermal cleavage.

The substituent at the 3-position plays a crucial role in fine-tuning the molecule's properties. The ethyl group (-C₂H₅) is an electron-donating group (EDG) through an inductive effect. Compared to picric acid, which has a hydrogen atom at this position, the ethyl group in this compound introduces more electron density into the aromatic ring. This slight increase in electron density can subtly affect the strength of the adjacent C-NO₂ bonds, potentially having a minor destabilizing effect and lowering the decomposition temperature compared to its unsubstituted counterpart.

Furthermore, intermolecular forces in the solid state, such as hydrogen bonding and π-π stacking, are critical for crystal stability and sensitivity. The hydroxyl group on the phenol (B47542) ring can form strong intramolecular and intermolecular hydrogen bonds with the oxygen atoms of the nitro groups. researchgate.net These interactions help to stabilize the crystal lattice, requiring more energy to disrupt the structure and initiate decomposition. The presence of the bulky ethyl group can influence the way molecules pack in the crystal lattice (crystal packing), which may affect density and the efficiency of intermolecular hydrogen bonding, thereby impacting the material's sensitivity to shock and impact. ijpsjournal.comresearchgate.net

Environmental Occurrence, Biogeochemical Fate, and Advanced Remediation Strategies for Trinitrophenol Contaminants

Environmental Distribution and Persistence of Nitroaromatic Contaminants

Nitroaromatic compounds, including various nitrophenols, have been detected in diverse environmental compartments. Their presence is primarily linked to industrial activities, where they are used as intermediates in the synthesis of dyes, pesticides, explosives, and pharmaceuticals. waterquality.gov.au Releases into the environment can occur through industrial effluents, atmospheric deposition, and the degradation of parent compounds like organophosphate pesticides. waterquality.gov.auosdd.net Consequently, these compounds are found in soil, surface water, groundwater, and even in atmospheric samples such as rainwater. cdc.gov

The persistence of trinitrophenols in the environment is a key concern. For instance, picric acid is known to be resistant to aerobic degradation. nih.gov The presence of multiple nitro groups on the aromatic ring increases the compound's stability and recalcitrance to microbial attack. The environmental persistence of these compounds is influenced by a variety of factors, including soil type, temperature, and the presence of adapted microbial communities. nih.gov Biotransformation of picric acid in marine sediments has been observed to be slow, proceeding over several months, with rates influenced by sediment grain size and temperature. nih.gov

Table 1: Factors Influencing the Persistence of Trinitrophenols in the Environment

Factor Influence on Persistence Reference
Number of Nitro Groups More nitro groups generally increase recalcitrance. nih.gov
Soil/Sediment Type Finer grain sizes may facilitate faster biotransformation. nih.gov nih.gov
Temperature Higher temperatures generally increase the rate of biotransformation. nih.gov nih.gov

| Microbial Community | The presence of adapted microorganisms is crucial for degradation. | nih.gov |

Advanced Oxidation Processes (AOPs) for the Degradation and Neutralization of Trinitrophenols

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for the degradation of recalcitrant compounds like trinitrophenols. nih.gov Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, as well as combinations of these. wikipedia.org

Research on the degradation of nitrophenols has demonstrated the efficacy of various AOPs. For instance, photocatalysis, a prominent AOP, has been recognized as a highly efficient and eco-friendly approach for the complete remediation of complex pollutants. researchgate.net The Fe³⁺/H₂O₂/UV system has been shown to be particularly efficient for the degradation of 2-nitrophenol, achieving 100% COD removal under optimized conditions. ijcrt.org The effectiveness of AOPs is dependent on factors such as pH, temperature, and the concentration of the oxidant and catalyst. ijcrt.org

Table 2: Comparison of Different AOPs for Nitrophenol Degradation

AOP Method Key Features Reference
H₂O₂/UV Involves the photolysis of hydrogen peroxide to generate hydroxyl radicals. ijcrt.org
Fe²⁺/H₂O₂/UV (Photo-Fenton) Utilizes Fenton's reagent in the presence of UV light to enhance hydroxyl radical production. ijcrt.org
Fe³⁺/H₂O₂/UV A highly efficient process for nitrophenol degradation with a high oxidation rate. ijcrt.org ijcrt.org

| TiO₂/H₂O₂/UV | A photocatalytic process where titanium dioxide acts as a catalyst to generate reactive oxygen species. | ijcrt.org |

Microbial Transformation and Bioremediation Technologies for Decontamination of Trinitrophenol-Impacted Sites

Bioremediation offers a promising and environmentally sustainable approach for the cleanup of sites contaminated with trinitrophenols. This process relies on the ability of microorganisms to transform or degrade these toxic compounds. Several bacterial strains have been identified that can utilize nitrophenols as a source of carbon and nitrogen. nih.gov For example, Arthrobacter species have been shown to degrade 2,4,6-trinitrophenol. nih.gov

The microbial degradation of trinitrophenols can proceed through various pathways. One common initial step is the reduction of the nitro groups to amino groups. nih.gov For instance, the biotransformation of picric acid can lead to the formation of aminodinitrophenols. nih.gov The efficiency of bioremediation is influenced by several environmental factors, including pH, temperature, initial contaminant concentration, and the size of the microbial inoculum. nih.gov Bioaugmentation, which involves the introduction of specific microbial strains to a contaminated site, can enhance the degradation of nitrophenols in soil. osdd.net

Table 3: Microorganisms Involved in the Bioremediation of Nitrophenols

Microorganism Compound Degraded Key Findings Reference
Arthrobacter protophormiae p-Nitrophenol Effective in both free and immobilized forms for soil bioremediation. osdd.net osdd.net
Arthrobacter sp. 2,4,6-Trinitrophenol Capable of utilizing TNP as a nitrogen source. nih.gov nih.gov
Phanerochaete chrysosporium 2,4-Dinitrotoluene, 2,4,6-Trinitrotoluene (B92697) A fungus that can mineralize a variety of nitroaromatic compounds. nih.gov nih.gov

| Desulfovibrio spp. | Nitroaromatic compounds | Can utilize nitroaromatics as a nitrogen source under anaerobic conditions. nih.gov | nih.gov |

Sorption, Leaching, and Transport Mechanisms of Trinitrophenol Derivatives in Soil and Aquatic Systems

The movement and bioavailability of trinitrophenol derivatives in the environment are largely governed by their sorption and leaching behavior in soil and their transport in aquatic systems. Sorption to soil particles can reduce the concentration of these contaminants in the soil solution, thereby limiting their mobility and potential for groundwater contamination. mdpi.com The extent of sorption is influenced by soil properties such as organic matter content and pH, as well as the chemical properties of the nitrophenol itself. nih.gov

Phenolic compounds can exhibit strong, site-specific sorption, and the removal of soil organic matter can significantly decrease their sorption affinity. nih.gov The pKa of the compound is also a critical factor; under acidic conditions, nitrophenols are more likely to be in their protonated form, which has a greater tendency to partition to sediment. cdc.gov Due to their significant water solubility, nitrophenols are expected to partition from the air to surface waters and land via wet deposition. cdc.gov Once in aquatic systems, their transport will be influenced by water flow and their interaction with suspended solids and sediments. nih.gov

Photodegradation and Hydrolytic Pathways of Environmental Transformation

In addition to microbial degradation, photodegradation and hydrolysis can be important transformation pathways for trinitrophenols in the environment. Photodegradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. The photolysis of nitrophenols can be a significant fate process in near-surface waters where sunlight penetration is high. cdc.gov However, the rate of photodegradation can vary; for example, picric acid has been observed to be resistant to significant photolysis in seawater over extended periods. nih.gov

The photocatalytic degradation of 2,4,6-trinitrophenol has been studied using semiconductor catalysts like ZnO and TiO₂. researchgate.net These studies show that photocatalysis can be an effective method for the removal of trinitrophenols from aqueous solutions. researchgate.net Hydrolysis, the reaction with water, can also contribute to the transformation of nitrophenols, particularly under certain pH conditions. The mechanisms of hydrolysis for substituted nitrophenols can be complex and pH-dependent, involving pathways such as specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under mildly basic conditions. chemrxiv.org

Advanced Analytical Methodologies for the Trace Detection of 3 Ethyl 2,4,6 Trinitrophenol

Development of Fluorescent Probes and Chemosensors for Selective Trinitrophenol Detection

Fluorescence-based sensing has emerged as a powerful tool for TNP detection due to its high sensitivity, rapid response, and operational simplicity. nist.gov The primary mechanism involves fluorescence quenching, where the electron-deficient TNP molecule interacts with an electron-rich fluorescent probe, leading to a decrease in emission intensity. env.go.jp

Researchers have developed a wide array of fluorescent materials for this purpose:

Quantum Dots (QDs): L-cysteine-coated cadmium sulfide (B99878) (L-Cy-CdS) quantum dots have been synthesized for TNP detection. researchgate.netepa.gov The fluorescence of these QDs is quenched by TNP through mechanisms like fluorescence resonance energy transfer (FRET) and electrostatic interactions. researchgate.netepa.gov This method demonstrates a linear response to TNP concentrations in the range of 0.05–5 µg mL⁻¹ with a limit of detection (LOD) as low as 39 ng mL⁻¹. researchgate.netepa.gov

Metal Nanoclusters: Poly(vinylpyrrolidone)-supported copper nanoclusters (PVP-CuNCs) serve as a highly specific fluorescent probe for TNP in aqueous media. researchgate.net This system exhibits a remarkable Stern–Volmer quenching constant (Ksv) of 1.03 × 10⁷ dm³ mol⁻¹ and an extremely low detection limit of 81.44 × 10⁻¹² mol dm⁻³. researchgate.net

Organic Dyes and Complexes: A pyrazinium-based fluorescent chemosensor, BTPyz, showed selective detection of TNP with a detection limit of 11.6 nM and a quenching constant of 3.8 × 10⁴ M⁻¹. researchgate.net Similarly, a novel coumarin-substituted cyclophosphazene (Cpz-4-HC) was designed as a fluorescent sensor for TNP, achieving an LOD of 0.334 ppm and a Ksv value of 4.71 × 10⁴ M⁻¹. acs.org In another approach, an in situ-generated zinc-anthracene complex demonstrated a very high quenching constant (Ksv = 3.75 × 10⁶ M⁻¹) and an exceptionally low detection limit of 3.01 × 10⁻¹⁰ M for TNP in an aqueous dimethyl sulfoxide (B87167) solution. nih.gov

Carbon Dots (CDs): Carbon dots prepared via a one-step hydrothermal route have been used for the in-field detection of TNP. nih.gov The fluorescence of the CDs is quenched linearly with TNP concentrations from 1 to 100 μM, yielding a detection limit of 0.48 μM. nih.gov The mechanism is attributed to a combination of the inner filter effect and electron transfer. nih.gov

Research Findings on Fluorescent Probes for TNP Detection
Fluorescent ProbeLinear RangeLimit of Detection (LOD)Quenching Constant (Ksv)Reference
L-Cy-CdS QDs0.05–5 µg mL⁻¹39 ng mL⁻¹Not Reported researchgate.netepa.gov
PVP-CuNCsNot Reported81.44 × 10⁻¹² M1.03 × 10⁷ dm³ mol⁻¹ researchgate.net
BTPyzNot Reported11.6 nM3.8 × 10⁴ M⁻¹ researchgate.net
Cpz-4-HCNot Reported0.334 ppm4.71 × 10⁴ M⁻¹ acs.org
Carbon Dots (CDs)1–100 µM0.48 µMNot Reported nih.gov
Zinc-Anthracene ComplexNot Reported3.01 × 10⁻¹⁰ M3.75 × 10⁶ M⁻¹ nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for the separation and quantification of nitroaromatic compounds, including TNP. wikipedia.org It is frequently coupled with ultraviolet (UV) detection for analysis in environmental samples like water and soil. wikipedia.org

Method 8330B, established by the U.S. Environmental Protection Agency (EPA), outlines a procedure for analyzing nitroaromatics using HPLC with a UV detector set at 254 nm. tamu.edu The method typically employs a C18 column for separation. tamu.edu For improved separation of complex mixtures of nitroaromatics, alternative columns have been investigated. A diol-functionalized column, for instance, has been shown to provide complete separation of 2,4,6-trinitrotoluene (B92697) (TNT) and related byproducts with detection limits ranging from 0.78 to 1.17 µg/L.

To enhance the sensitivity and selectivity for trace analysis, solid-phase extraction (SPE) is often used as a sample preparation step before HPLC analysis. researchgate.net One study developed a technique using silica (B1680970) with immobilized N-epoxypropylcarbazol groups as a selective adsorbent for SPE of nitrophenols from surface waters. researchgate.net Following elution with dimethyl sulfoxide (DMSO), the TNP concentration was determined by HPLC, achieving quantitative extraction from dilute solutions. researchgate.net

HPLC Methodologies for Nitroaromatic Compound Analysis
Method/ColumnDetectorKey FindingsReference
EPA Method 8330B (C18 Column)UV (254 nm)Standard method for nitroaromatics in soil and water. tamu.edu
Diol Functionalized ColumnUVImproved resolution; LODs of 0.78–1.17 µg/L for TNT and byproducts.
HPLC with SPE (SiO₂–EPC adsorbent)UV (360 nm)Allows for pre-concentration from surface waters, enabling trace analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Trinitrophenol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of highly polar and thermally labile compounds like nitrophenols can be challenging, often requiring a derivatization step to improve volatility and thermal stability.

EPA Method 8041A describes the analysis of phenols by gas chromatography, which can be applied to nitrophenols. researchgate.net The method allows for analysis of underivatized phenols using a Flame Ionization Detector (FID) or derivatized phenols. researchgate.net Derivatization with diazomethane (B1218177) to form more volatile methyl ethers or with pentafluorobenzyl bromide (PFBBr) to form ethers detectable by an Electron Capture Detector (ECD) are common strategies. researchgate.net It is noted that some dinitrophenols fail to derivatize effectively with the PFBBr procedure. researchgate.net

For complex mixtures, such as those found in food packaging materials, multi-analyte GC-MS/MS methods have been developed that can simultaneously determine a wide range of substances. wikipedia.org These methods employ liquid-liquid extraction followed by analysis using a triple-quadrupole mass spectrometer, which provides high sensitivity and selectivity. wikipedia.org While not specific to TNP, these comprehensive methods demonstrate the capability of modern GC-MS systems to analyze a broad spectrum of chemical compounds, which could be adapted for nitrophenol analysis, likely after derivatization.

Electrochemical Sensors and Biosensors for Real-Time and On-Site Monitoring

Electrochemical sensors and biosensors offer compelling advantages for TNP detection, including portability, low cost, high sensitivity, and the potential for real-time, on-site monitoring. nih.govijpsjournal.com These devices typically work by measuring changes in electrical signals (e.g., current or potential) resulting from the electrochemical reduction of the nitro groups on the TNP molecule at a modified electrode surface.

One study reported an electrochemical sensor fabricated by electrodepositing a copper-based metal-organic framework (Cu-BTC) onto an electroreduced graphene oxide (ERGO) modified glassy carbon electrode. nih.gov This sensor demonstrated a strong signal for TNP reduction. Using differential pulse voltammetry (DPV), the sensor showed a linear response to TNP in the 0.2 to 10 μM concentration range, with a detection limit of 0.1 μM. nih.gov The sensor was successfully applied to detect TNP in spiked tap and lake water samples. nih.gov

Biosensors represent a subclass of these devices where a biological recognition element is integrated with a transducer. They are designed to be highly selective and sensitive, making them suitable for monitoring environmental pollutants. ijpsjournal.com While specific biosensors for 3-ethyl-2,4,6-trinitrophenol are not detailed in the provided literature, the principles are broadly applicable. The development of biosensors for other pollutants, such as pesticides and heavy metals, showcases the potential for creating similar systems for TNP, offering rapid and portable solutions for environmental quality assessment. ijpsjournal.com

Electrochemical Sensor Performance for TNP Detection
Sensor TypeTechniqueLinear RangeLimit of DetectionReference
Cu-BTC/ERGO/GCEDPV0.2–10 µM0.1 µM nih.gov

Spectroscopic Fingerprinting Techniques (e.g., SERS, IR) for Rapid and Non-Invasive Identification

Spectroscopic techniques provide a "fingerprint" of a molecule based on its interaction with electromagnetic radiation, allowing for rapid and often non-invasive identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of molecules when they absorb infrared radiation. The NIST (National Institute of Standards and Technology) database contains a reference IR spectrum for the related compound 3-Methyl-2,4,6-trinitrophenol. This spectrum provides characteristic absorption bands corresponding to the functional groups of the molecule, such as the O-H, C-H, and NO₂ groups. Such reference spectra are crucial for identifying unknown compounds by comparing their IR fingerprints.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces. This enhancement allows for the detection of analytes at very low concentrations. While specific SERS studies on this compound are not readily available, the technique has been successfully applied to detect other nitroaromatic compounds. ijpsjournal.com For example, a SERS biosensor was proposed for the sensitive detection of Hg²⁺, demonstrating the platform's potential for trace-level environmental monitoring. ijpsjournal.com The principles of SERS could be readily adapted for TNP detection by designing substrates that promote its adsorption and enhance its characteristic Raman signals.

Future Research Directions and Applications in Advanced Materials Science Involving 3 Ethyl 2,4,6 Trinitrophenol

Exploration of Ionic Energetic Materials and Co-crystals based on Trinitrophenol Derivatives

The development of advanced energetic materials hinges on achieving a delicate balance between high performance and low sensitivity. Co-crystallization has emerged as a highly effective technique for fine-tuning the physicochemical properties of energetic compounds without altering their chemical structure. bibliotekanauki.pled.ac.uk Research into trinitrophenol derivatives, particularly the parent compound 2,4,6-trinitrophenol (picric acid), has demonstrated the potential of forming co-crystals that exhibit modified sensitivity, density, and thermal stability. bibliotekanauki.plnih.gov

The formation of energetic co-crystals involves combining a primary explosive with a co-former molecule through non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov For instance, co-crystals of 2,4,6-trinitrophenol with compounds like 1-nitronaphthalene (B515781) have been shown to possess significantly improved sensitivity and thermal stability compared to the pure components. bibliotekanauki.pl This approach, often referred to as crystal engineering, allows for the rational design of materials with tailored detonation properties. ed.ac.uk

The introduction of an ethyl group at the 3-position of the trinitrophenol ring, creating 3-Ethyl-2,4,6-trinitrophenol, presents a compelling avenue for future research in this domain. The ethyl group can influence the crystal packing and intermolecular interactions in several ways:

Steric Hindrance: The ethyl group can alter the way molecules pack in a crystal lattice, potentially creating more stable arrangements or preventing the formation of overly sensitive polymorphic forms.

Electronic Effects: As an electron-donating group, the ethyl substituent can modulate the electron density of the aromatic ring, which in turn affects the strength of π-π stacking interactions with co-former molecules.

Solubility: The presence of the alkyl group can modify the solubility of the compound, which is a critical parameter in the solvent-based methods commonly used for co-crystal synthesis. nih.gov

Furthermore, the acidic nature of the phenolic proton in trinitrophenol derivatives makes them ideal candidates for forming energetic ionic liquids (EILs) or energetic salts. By reacting this compound with organic bases, it is possible to create a new family of ionic materials where the cation and anion are specifically chosen to optimize properties like thermal stability, density, and energy content. The investigation into salts of 2,4,6-trinitrophenol has already shown promise in creating environmentally friendly high-energy-density materials. researchgate.net Future studies could focus on synthesizing and characterizing co-crystals and ionic derivatives of this compound to explore their potential as next-generation insensitive high-performance explosives.

Co-crystal System ExampleCo-formerKey Finding
2,4,6-Trinitrophenol1-NitronaphthaleneImproved sensitivity and thermal stability compared to pure compounds. bibliotekanauki.pl
CL-202,4,6-Trinitrotoluene (B92697) (TNT)Successfully reduced the impact sensitivity of CL-20. researchgate.net
HMXN/A (solvates)Numerous solvates identified, indicating a high propensity for co-crystal formation. ed.ac.uk

Design and Synthesis of Novel Multifunctional Materials Incorporating Trinitrophenol Scaffolds

The trinitrophenol scaffold, characterized by its electron-deficient aromatic ring, is a valuable building block for the design of novel multifunctional materials. nih.gov The unique electronic properties of this scaffold can be harnessed to create materials with applications extending beyond energetics, into fields such as chemosensing and optics. nih.govacs.org The design of these materials often involves strategically functionalizing the trinitrophenol core to imbue it with specific properties.

Incorporating this compound into polymeric or supramolecular structures could lead to materials with combined functionalities. For example, the trinitrophenol moiety can act as a recognition site for electron-rich analytes through charge-transfer interactions. nih.gov By integrating this scaffold into a larger system, such as a fluorescent polymer or a graphene-based composite, it is possible to create materials that can sense and signal the presence of specific chemical species. acs.org

The synthesis of such multifunctional materials could follow several routes:

Polymerization: A monomer containing the this compound unit could be synthesized and subsequently polymerized to create functional polymers. The ethyl group could enhance the solubility and processability of the resulting polymer.

Supramolecular Assembly: The trinitrophenol derivative can be designed to self-assemble with other molecular components through non-covalent interactions, forming ordered structures like gels or liquid crystals with emergent properties.

Composite Formation: this compound could be blended with other materials, such as poly(ε-caprolactone), to create biodegradable scaffolds with specific functionalities, analogous to how composites are designed for bone repair and drug delivery. mdpi.com

Integration into Advanced Sensing Platforms and Smart Materials for Environmental Monitoring

The detection of nitroaromatic compounds, including 2,4,6-trinitrophenol (TNP), is a significant area of research due to their role as environmental pollutants stemming from industrial activities. researchgate.netresearchgate.net A plethora of sensing platforms have been developed to detect TNP in aqueous environments, utilizing materials such as fluorescent polymers, quantum dots, and metal-organic frameworks (MOFs). nih.govmdpi.comrsc.org These sensors often rely on the fluorescence quenching mechanism, where the interaction with the electron-deficient TNP molecule diminishes the sensor's light emission. mdpi.com

Future research can explore the integration of trinitrophenol derivatives like this compound directly into the architecture of smart materials for environmental monitoring. Instead of being the target analyte, the trinitrophenol unit can function as an active component of the sensor itself. For example, a material embedded with this compound could be designed to detect specific environmental contaminants, such as heavy metal ions or polycyclic aromatic hydrocarbons, through specific binding events that perturb the electronic state of the trinitrophenol ring.

Potential applications in advanced sensing platforms include:

Optical Sensors: Materials incorporating the this compound scaffold could exhibit changes in their fluorescence or colorimetric properties upon binding to a target analyte. nih.gov The high selectivity required for practical applications could be achieved by designing specific binding pockets or cavities adjacent to the trinitrophenol unit. acs.org

Electrochemical Sensors: The redox properties of the trinitrophenol moiety could be exploited in electrochemical sensors. The binding of an analyte could trigger a measurable change in the electrochemical signal, providing a basis for detection.

Smart Membranes: Polymeric membranes functionalized with this compound could be developed for selective filtration and simultaneous sensing of pollutants in water.

The development of these platforms requires a deep understanding of the host-guest chemistry involving the trinitrophenol scaffold. The ethyl group on the ring can be used to fine-tune the material's affinity and selectivity for target analytes, as well as its compatibility with the sensing platform matrix (e.g., solubility in a polymer film or attachment to a nanoparticle surface). The ultimate goal is to create robust, selective, and sensitive materials for real-time environmental monitoring. researchgate.netnih.gov

Sensing Material TypeAnalyte DetectedTypical Mechanism
Fluorescent Carbon Nanodots2,4,6-TrinitrophenolInner Filter Effect (IFE) & Electron Transfer. nih.govnih.gov
Metal-Organic Frameworks (MOFs)NitroaromaticsFluorescence Quenching. mdpi.comrsc.org
Reduced Graphene Oxide Composite2,4,6-TrinitrophenolFRET & Photoinduced Electron Transfer (PET). acs.org
Iridium(III) Complexes2,4,6-TrinitrophenolAggregation-Induced Emission Enhancement (AIEE). rsc.org

Computational Design and Predictive Modeling for the Development of Next-Generation Trinitrophenol-Based Materials

The trial-and-error approach to materials discovery is time-consuming and expensive. Computational materials science offers a powerful alternative, enabling the predictive design of new materials with desired properties through simulation and modeling. mit.edumines.edu For trinitrophenol-based materials, computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) are invaluable tools for predicting a wide range of properties before synthesis is attempted. acs.org

Predictive Modeling for Energetic Materials: In the context of energetic materials, computational modeling can predict key performance and safety parameters. For a novel compound like this compound, these methods can be used to:

Calculate Crystal Structure: Crystal structure prediction (CSP) can identify the most stable packing arrangements of the molecules, which is fundamental to determining properties like density and sensitivity. acs.org

Predict Detonation Properties: From the predicted density and enthalpy of formation, detonation velocity and pressure can be estimated.

Assess Sensitivity: MD simulations can provide insights into the molecular-level response to mechanical stimuli like shock or friction, helping to predict the sensitivity of the material.

Design Co-crystals: Simulations can be used to screen potential co-formers and predict the stability and properties of the resulting co-crystals, guiding experimental efforts. mdpi.com

Guiding the Design of Functional Materials: For multifunctional materials and sensors, computational tools can help understand and optimize their performance. DFT calculations can elucidate the electronic structure of the this compound scaffold and how it is affected by the ethyl substituent. nih.gov This knowledge is crucial for designing materials based on charge-transfer interactions or other electronic phenomena. Modeling the interaction between the trinitrophenol-based material and a target analyte can predict binding affinities and selectivity, accelerating the design of highly effective sensors. researchgate.net

The integration of high-throughput computational screening with machine learning and artificial intelligence is further accelerating materials discovery. mit.eduresearchgate.net By creating large databases of computed properties for various trinitrophenol derivatives, predictive models can be trained to identify candidate structures with optimal characteristics for a specific application, be it as a low-sensitivity explosive or a highly selective chemical sensor. This synergy between computation and experiment is essential for the rapid development of next-generation materials based on the this compound scaffold. mines.edu

Q & A

Q. What are the primary synthetic routes for 3-Ethyl-2,4,6-trinitrophenol, and how can structural purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nitration of phenol derivatives. For example, phenol can undergo nitration using concentrated HNO₃ and H₂SO₄ under controlled conditions to introduce nitro groups at the 2, 4, and 6 positions . Ethyl groups are introduced via alkylation or substitution reactions. Structural purity is confirmed using techniques like NMR, X-ray crystallography, and mass spectrometry. For instance, single-crystal X-ray analysis in MOF studies (e.g., Zn-MOFs) validates structural integrity .

Q. How can this compound be safely handled in laboratory settings?

  • Methodological Answer : Due to its explosive nature, the compound must be stored in a wet state or dissolved in non-reactive solvents (e.g., water) to prevent accidental detonation. Static electricity, friction, and contact with metals (e.g., copper, zinc) must be avoided, as they form shock-sensitive metal picrates . Safety protocols include using non-sparking tools, explosion-proof equipment, and adherence to OSHA Hazardous Waste Operations standards .

Q. What are the standard analytical methods for detecting this compound in aqueous environments?

  • Methodological Answer : Fluorescence quenching using nanomaterials is a common approach. For example:
  • Silicon Nanoparticles (SiNPs) : Detect via inner filter effect, with a linear range of 0.02–120 μg/mL and LOD of 6.7 ng/mL .
  • Carbon Dots (CDs) : Prepared from natural sources (e.g., cortex magnoliae officinalis) achieve a LOD of 160 nM .
    These methods are validated against HPLC and mass spectrometry .

Advanced Research Questions

Q. How can researchers optimize selectivity in aqueous-phase detection of this compound when structural analogues (e.g., TNT) are present?

  • Methodological Answer : Functionalized MOFs with amine groups (e.g., Zn-MOFs) exploit hydrogen bonding and electrostatic interactions to distinguish TNP from analogues. For instance, NH₂-BDC ligands in MOFs enhance selectivity via stronger binding to TNP’s nitro groups . Computational modeling (DFT) predicts binding energies, guiding MOF design . Experimental validation includes competitive assays with TNT, DNT, and other nitroaromatics .

Q. What experimental strategies resolve contradictions in sensitivity data between fluorescence-based sensors and traditional methods?

  • Methodological Answer : Cross-validation using standardized reference materials (e.g., 3-methyl-4-nitrophenol ) and matrix-matched calibration can address discrepancies. For example:
  • Fluorescence Sensors : MoS₂ quantum dots achieve 95 nM LOD but require pH control .
  • Chromatography : HPLC-MS provides absolute quantification but lacks real-time applicability .
    Statistical tools (e.g., Bland-Altman plots) quantify agreement between methods .

Q. What metabolic pathways and toxicological mechanisms are associated with this compound exposure in biological systems?

  • Methodological Answer : In Fischer 344 rats, TNP is metabolized to picramic acid and N-acetyl derivatives via nitro-group reduction. These metabolites exhibit acute toxicity (LD₅₀: 200–290 mg/kg) and cause severe acidosis . Mutagenicity assays (Ames test) reveal that picramic acid induces frameshift mutations without metabolic activation, unlike TNP, which requires liver homogenate activation .

Q. How can computational methods enhance the design of sensors for this compound?

  • Methodological Answer : Density Functional Theory (DFT) predicts ligand-receptor interactions in MOFs, such as binding energies between TNP and NH₂-functionalized frameworks . Molecular dynamics simulations model aqueous-phase diffusion kinetics, informing pore-size optimization in MOFs .

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